Methane, bis(cyclohexyloxy)-
Description
Overview of Methane-Derived Functionalized Compounds
Methane (B114726), the simplest alkane, has long been a target for chemical transformation due to its abundance in natural gas. The functionalization of methane, the process of converting its strong, non-polar C-H bonds into more reactive functional groups, is a cornerstone of modern chemistry. rsc.orgnih.gov This transformation paves the way for the creation of a vast portfolio of value-added chemicals. These methane-derived functionalized compounds span a wide range of applications, from fuels and solvents to complex pharmaceutical intermediates and polymer precursors. thechemicalengineer.com The direct conversion of methane into molecules like methanol (B129727) and formaldehyde (B43269) represents a significant area of research, aiming to provide more sustainable and efficient chemical manufacturing processes. scispace.com
Significance of Ether Linkages in Organic Synthesis and Materials Science
The ether linkage (R-O-R'), characterized by an oxygen atom connected to two alkyl or aryl groups, is a fundamental functional group in organic chemistry. lscollege.ac.in Ethers are prized for their relative stability and their ability to act as excellent solvents for a wide array of chemical reactions. lscollege.ac.in In the realm of organic synthesis, the formation of ether bonds is a crucial step in the construction of complex molecules. Furthermore, the incorporation of ether functionalities into polymer backbones can impart desirable properties such as flexibility, chemical resistance, and thermal stability, making them vital components in the development of advanced materials. rsc.org
Contextualization of Methane, bis(cyclohexyloxy)- within Bis-Ether Chemistry
"Methane, bis(cyclohexyloxy)-" belongs to a class of compounds known as bis-ethers, which contain two ether groups. Specifically, it is classified as a formal acetal (B89532), where a methylene (B1212753) group is bonded to two alkoxy groups. guidechem.com Formal acetals, like "Methane, bis(cyclohexyloxy)-", are valuable in organic synthesis, often serving as protecting groups for alcohols due to their stability under neutral to strongly basic conditions. libretexts.orglibguides.com The study of bis-ethers is crucial for understanding the synthesis and reactivity of molecules with multiple ether functionalities, which are prevalent in various natural products and synthetic materials. The synthesis of complex bis-ethers often requires specialized methods to control selectivity and yield. rsc.orgacs.org
Chemical and Physical Properties of Methane, bis(cyclohexyloxy)-
"Methane, bis(cyclohexyloxy)-", also known by its IUPAC name cyclohexyloxymethoxycyclohexane, possesses a unique set of properties that define its behavior and potential applications. nih.gov
Table 1: Chemical Identifiers for Methane, bis(cyclohexyloxy)-
| Identifier | Value | Source |
| CAS Number | 1453-21-0 | nih.govscent.vn |
| Molecular Formula | C13H24O2 | nih.govscent.vn |
| IUPAC Name | cyclohexyloxymethoxycyclohexane | nih.gov |
| Synonyms | Bis(cyclohexyloxy)methane, Dicyclohexylformal | guidechem.comnih.gov |
| InChIKey | GZYYOTJXMDCAJN-UHFFFAOYSA-N | nih.gov |
| SMILES | C1CCC(CC1)OCOC2CCCCC2 | nih.gov |
Table 2: Physicochemical Properties of Methane, bis(cyclohexyloxy)-
| Property | Value | Source |
| Molecular Weight | 212.33 g/mol | nih.govscent.vn |
| Boiling Point | 273.6 °C at 760 mmHg | echemi.com |
| Topological Polar Surface Area | 18.5 Ų | nih.gov |
| XLogP3-AA | 3.6 | scent.vn |
| Hydrogen Bond Donor Count | 0 | guidechem.com |
| Hydrogen Bond Acceptor Count | 2 | guidechem.com |
| Rotatable Bond Count | 4 | guidechem.com |
Synthesis and Reactivity
A notable synthesis of "Methane, bis(cyclohexyloxy)-" involves a Ru(II) photo-catalyzed reaction. In this method, cyclohexanol (B46403) is treated with dimethyl sulfoxide (B87167) (DMSO), which serves as a source for the methylene bridge, under visible light irradiation to afford the desired product in a 68% yield. rsc.org The reactivity of "Methane, bis(cyclohexyloxy)-" is characteristic of an acetal. It is stable under basic and neutral conditions but can be hydrolyzed back to cyclohexanol and formaldehyde in the presence of acid. libretexts.orglibguides.com
Research and Applications
While specific, large-scale industrial applications for "Methane, bis(cyclohexyloxy)-" are not widely documented, its chemical nature suggests several areas of research interest. Its stability and solubility characteristics make it a potential candidate as a non-polar solvent or a high-boiling point reaction medium in organic synthesis. scent.vn Furthermore, as a formal acetal, it can be employed as a protecting group for the hydroxyl functionality of cyclohexanol in multi-step synthetic sequences. The presence of two cyclohexyl groups suggests potential applications in polymer chemistry, where it could act as a monomer or a modifying agent to introduce bulky, aliphatic character into polymer chains, potentially influencing properties like glass transition temperature and solubility.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1453-21-0 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
cyclohexyloxymethoxycyclohexane |
InChI |
InChI=1S/C13H24O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h12-13H,1-11H2 |
InChI Key |
GZYYOTJXMDCAJN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OCOC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)OCOC2CCCCC2 |
Other CAS No. |
1453-21-0 |
Origin of Product |
United States |
Synthetic Methodologies for Methane, Bis Cyclohexyloxy and Structural Analogues
General Synthetic Routes for Dialkyl Ethers
Dialkoxymethanes, which share the core structure of Methane (B114726), bis(cyclohexyloxy)-, are commonly synthesized through the reaction of alcohols with a formaldehyde (B43269) source in the presence of an acid catalyst. oup.com A variety of alcohols can be converted into their corresponding dialkoxymethanes using this approach. oup.comtandfonline.com
One notable method involves the use of kaolinite (B1170537), a type of clay mineral, as a catalyst. tandfonline.com This method demonstrates the conversion of various alcohols to dialkoxymethanes in high yields by reacting the alcohol with paraformaldehyde under reflux conditions. tandfonline.com The reusability and environmentally friendly nature of the kaolinite catalyst make this an attractive approach. tandfonline.com
Another general method utilizes dimethyl sulfoxide (B87167) (DMSO) in the presence of polyphosphoric acid (PPA). oup.comoup.com Under acidic conditions, DMSO can decompose to yield formaldehyde, which then reacts with the alcohol present to form the dialkoxymethane. oup.comoup.com This method has been successfully applied to both primary and secondary alcohols, resulting in moderate to good yields of the corresponding formals. oup.comoup.com
Furthermore, the synthesis of dialkoxymethanes can be achieved using phase-transfer catalysis (PTC). tandfonline.com This technique is particularly useful in reactions involving reactants in different phases, such as an aqueous phase and an organic phase. For instance, the reaction of 2,4,6-tribromophenol (B41969) with dibromomethane (B42720) can be carried out in a high alkali content of KOH/dibromomethane two-phase medium using a quaternary ammonium (B1175870) salt as the phase-transfer catalyst. tandfonline.com
More sustainable and greener approaches for the synthesis of dialkoxymethanes are also being explored, including their production from CO2/H2 and alcohols. csic.es
Alkylation and Etherification Strategies
The fundamental reaction for forming the C-O-C ether linkage in Methane, bis(cyclohexyloxy)- is etherification. This typically involves the reaction of an alkoxide with an alkyl halide (Williamson ether synthesis) or the acid-catalyzed condensation of two alcohol molecules. For a bis-ether like Methane, bis(cyclohexyloxy)-, a dihalomethane, such as dibromomethane or dichloromethane (B109758), would be the logical choice to react with two equivalents of cyclohexanol (B46403) in the presence of a base.
Phase-transfer catalysis, as mentioned earlier, is a powerful strategy for such alkylations. tandfonline.com In a typical setup for synthesizing Methane, bis(cyclohexyloxy)-, cyclohexanol would be deprotonated by a strong base like potassium hydroxide (B78521) to form the cyclohexoxide anion. A phase-transfer catalyst, such as a quaternary ammonium salt, would then transport the anion from the aqueous phase to the organic phase containing the dihalomethane, facilitating the nucleophilic substitution reaction to form the desired bis-ether. tandfonline.com
Preparation of Related Bis-Methane Derivatives
The principles of forming bis-adducts on a methane core extend beyond ethers to other heteroatom-linked compounds, such as organosilicon derivatives.
The synthesis of organosilicon compounds often involves the use of silicon-containing precursors like bis(trichlorosilyl)methane (B1586081). lookchem.com This compound serves as a versatile intermediate for creating a variety of organosilicon compounds. lookchem.com For example, it is a precursor for producing materials such as silicone rubber and resins. lookchem.com While not a direct analogue in terms of the ether linkage, the synthesis of bis(trichlorosilyl)methane and its derivatives showcases the "bis-methane" structural motif. The reactivity of the Si-Cl bonds allows for substitution reactions with nucleophiles, conceptually similar to the alkylation of alkoxides. The search results indicate the existence of related compounds like bis-(tris-cyclohexyloxy-silanyl)-methane, which further illustrates the application of cyclohexanol-derived moieties in the synthesis of complex bis-methane structures. lookchem.com
Data Tables
Table 1: General Synthetic Methods for Dialkoxymethanes
| Method | Catalyst/Reagent | Substrate | Product | Yield | Reference |
| Kaolinite Catalysis | Kaolinite | Various Alcohols | Dialkoxymethane | High | tandfonline.com |
| DMSO/PPA Method | DMSO/PPA | Primary & Secondary Alcohols | Dialkoxymethane | 30-80% | oup.comoup.com |
| Phase-Transfer Catalysis | Quaternary Ammonium Salt | 2,4,6-Tribromophenol & Dibromomethane | Bis-(2,4,6-tribromophenoxide)methane | - | tandfonline.com |
| CO2 Hydrogenation | - | CO2/H2 & Alcohols | Dialkoxymethane | - | csic.es |
Synthetic Routes to Bis(aminocyclohexyl)methanes via Hydrogenation
The industrial preparation of bis(aminocyclohexyl)methanes, key precursors for compounds like bis(isocyanatocyclohexyl)methane (H12MDI), primarily involves the hydrogenation of bis(4-aminophenyl)methane (MDA). cecon.com This process has been the subject of extensive research to optimize catalyst systems, reaction conditions, and product yields.
A significant advancement in this area was the development of a novel, medium-pressure process for the catalytic hydrogenation of MDA to bis(aminocyclohexyl)methane (H12MDA). cecon.com This method utilizes a proprietary catalyst system that offers a low-cost alternative for hydrogenation at medium pressures. cecon.com The successful implementation of this system in a continuous pilot plant process underscores its industrial viability for producing H12MDA. cecon.com Research efforts have also focused on identifying and mitigating catalyst poisons to ensure high yields of H12MDA with negligible impurities. cecon.com
Ruthenium-based catalysts have been extensively studied and are preferred for the hydrogenation of MDA. prepchem.com Processes using ruthenium catalysts are typically conducted at temperatures ranging from 75°C to 250°C and pressures between 100 and 15,000 psi. prepchem.com The choice of reaction conditions, including the presence or absence of a volatile organic solvent, can influence the stereoisomeric composition of the resulting bis(4-aminocyclohexyl)methane mixture. prepchem.com For instance, hydrogenation at lower temperatures (75°-125°C) can yield stereoisomeric mixtures that are liquid at normal temperatures. prepchem.com In contrast, higher temperatures (140°-250°C) and pressures above 500 psi can produce mixtures with freezing points above 40°C. prepchem.com
Supported ruthenium catalysts, particularly those on carbon (Ru/C), have demonstrated high selectivity for the hydrogenation of 4,4'-methylenedianiline (B154101) to bis(4-aminocyclohexyl)methane. researchgate.netjlu.edu.cn The use of a surfactant-stabilized colloidal method for catalyst preparation ensures well-dispersed ruthenium nanoparticles on the activated carbon support, leading to high activity and selectivity. researchgate.netjlu.edu.cn
A multiphase reaction system has also been developed for the preparation of bis(para-aminocyclohexyl)methane (PACM) from methylenedianiline and hydrogen. google.com This process utilizes 5 to 50 series-connected reaction zones under adiabatic conditions, which allows for precise temperature control and high product purity. google.com
Table 1: Hydrogenation of Bis(4-aminophenyl)methane to Bis(aminocyclohexyl)methane
| Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Key Findings | Reference |
| Ruthenium | 100-15,000 | 140-250 | Not specified | Produces stereoisomeric mixtures with freezing points above 40°C. | prepchem.com |
| Ruthenium | >500 | 75-125 | Volatile organic solvent (optional) | Produces stereoisomeric mixtures that are liquid at normal temperatures. | prepchem.com |
| Proprietary Catalyst System | Medium Pressure | Not specified | Not specified | Low-cost, new catalyst system for continuous pilot plant process. | cecon.com |
| Supported Ru-based | Not specified | Not specified | Not specified | Good selectivity to bis(4-aminocyclohexyl)methane. | researchgate.netjlu.edu.cn |
| Heterogeneous Catalysts | Not specified | Not specified | Liquid phase | Multiphase reaction in 5 to 50 series-connected zones under adiabatic conditions. | google.com |
Formation of Organotin Bis-Compounds
The synthesis of organotin bis-compounds encompasses a variety of methods, often starting from organotin halides. orientjchem.orggelest.com These compounds are characterized by the presence of two organic groups attached to a tin atom, which is also bonded to other functional groups.
One common approach involves the reaction of organotin halides with appropriate reagents to introduce the desired bis-functionality. For instance, diorganotin complexes can be synthesized by reacting organotin halides with the salt of a ligand, such as mandelic acid, using either conventional thermal methods or microwave assistance. orientjchem.org Similarly, the reaction of organotin halides with silver nitrate (B79036) (AgNO3) or sodium nitrite (B80452) (NaNO2) in a biphasic system can yield organotin(IV) nitrates and nitrites. orientjchem.org
The formation of organotin carboxylates is another important synthetic route. These can be prepared through the condensation reaction between an organotin acid or oxide and a carboxylic acid, with the efficient removal of water. orientjchem.org Microwave-assisted reactions in solvents like benzene (B151609) have been shown to facilitate this process. orientjchem.org Alternatively, the reaction of organotin halides with the sodium salt of a carboxylate ligand can produce organotin(IV) carboxylates. orientjchem.org
Polymeric organotin compounds can also be formed. For example, the reaction of dibenzyldichlorostannane with a neutral linking ligand like 1,4-bis(pyridin-3-ylmethoxy)benzene results in an infinite coordination polymer where the tin atom exhibits a distorted octahedral geometry. iucr.org
The direct reaction of metallic tin with organic halides is a commercially viable method for preparing certain organotin compounds, such as dimethyltin (B1205294) dichloride from methyl chloride in the presence of a catalyst. lupinepublishers.com Alkylation of tin tetrachloride (SnCl4) with organomagnesium (Grignard reagents) or organoaluminum compounds is a widely used industrial-scale method for producing tetraorganotins. lupinepublishers.com
Table 2: Synthesis of Organotin Bis-Compounds
| Starting Material | Reagent | Product Type | Key Features | Reference |
| Organotin Halides | Mandelic acid salt | Diorganotin complexes | Can be synthesized via thermal or microwave-assisted methods. | orientjchem.org |
| Organotin Halides | AgNO3 or NaNO2 | Organotin(IV) nitrates and nitrites | Reaction occurs in a biphasic system. | orientjchem.org |
| Organotin Acid/Oxide | Carboxylic acid | Organotin carboxylates | Condensation reaction with water removal. | orientjchem.org |
| Dibenzyldichlorostannane | 1,4-bis(pyridin-3-ylmethoxy)benzene | Polymeric organotin compound | Forms an infinite coordination polymer. | iucr.org |
| Metallic Tin | Methyl chloride | Dimethyltin dichloride | Commercial direct reaction with a catalyst. | lupinepublishers.com |
| Tin Tetrachloride | Grignard reagents or organoaluminum compounds | Tetraorganotins | Industrial scale alkylation. | lupinepublishers.com |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise determination of molecular structure.
While a publicly available, experimentally verified ¹³C NMR spectrum for Methane (B114726), bis(cyclohexyloxy)- is not readily found in the scientific literature, the expected chemical shifts can be predicted based on its molecular structure. The molecule consists of a central methylene (B1212753) carbon flanked by two oxygen atoms, each of which is attached to a cyclohexyl ring.
The ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four chemically non-equivalent carbon atoms in the symmetrical molecule. The methylene carbon (O-CH₂-O) would appear furthest downfield due to the deshielding effect of the two adjacent oxygen atoms. The carbon atom of the cyclohexyl ring bonded to the oxygen (C-O) would also be significantly deshielded. The remaining carbons of the cyclohexyl ring would appear at higher fields (more shielded), with their exact chemical shifts depending on their position relative to the oxygen substituent.
Table 1: Predicted ¹³C NMR Chemical Shifts for Methane, bis(cyclohexyloxy)-
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| O-C H₂-O | 90-100 |
| C -O (Cyclohexyl) | 70-80 |
| Cyclohexyl Carbons (C2, C6) | 30-40 |
| Cyclohexyl Carbons (C3, C5) | 20-30 |
| Cyclohexyl Carbon (C4) | 20-30 |
Note: These are estimated values and may differ from experimental data.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing insights into its structure through the analysis of its fragmentation patterns.
In Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer for detection. The mass spectrum of Methane, bis(cyclohexyloxy)- shows a characteristic fragmentation pattern that can be used for its identification. The fragmentation typically involves the cleavage of the ether linkages and fragmentation of the cyclohexyl rings.
Table 2: Major Mass Spectral Peaks for Methane, bis(cyclohexyloxy)-
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment |
|---|---|---|
| 55 | 100% | C₄H₇⁺ |
| 83 | ~80% | C₆H₁₁⁺ (Cyclohexyl cation) |
| 41 | ~75% | C₃H₅⁺ |
| 67 | ~60% | C₅H₇⁺ |
| 99 | ~30% | C₆H₁₁O⁺ |
| 212 | Not observed | M⁺ (Molecular Ion) |
Data sourced from NIST Chemistry WebBook.
The absence of a prominent molecular ion peak (M⁺) at m/z 212 is common for acetals, as they readily fragment in the ion source. The base peak at m/z 55 and the significant peak at m/z 83 are characteristic fragments of the cyclohexyl group.
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It provides a unique "fingerprint" of the functional groups present in the molecule.
The vapor phase IR spectrum of Methane, bis(cyclohexyloxy)- provides information about the molecule's vibrational modes in the gaseous state. Key absorptions in the IR spectrum are indicative of the C-H and C-O bonds within the molecule.
Table 3: Key Vapor Phase IR Absorptions for Methane, bis(cyclohexyloxy)-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2930 | Strong | C-H stretch (aliphatic) |
| ~2860 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | C-H bend (methylene) |
| ~1100 | Strong | C-O stretch (ether) |
Data sourced from NIST Chemistry WebBook.
The strong C-H stretching vibrations around 2930 and 2860 cm⁻¹ are characteristic of the cyclohexyl and methylene groups. The prominent C-O stretching band around 1100 cm⁻¹ is a key indicator of the ether linkages in the acetal (B89532) functional group.
Chromatographic Techniques for Separation and Purity
Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. For a compound like Methane, bis(cyclohexyloxy)-, gas chromatography is a particularly suitable method due to its volatility.
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of "Methane, bis(cyclohexyloxy)-". This method allows for the separation of the compound from a mixture and its subsequent identification and quantification.
Research Findings: The analysis of "Methane, bis(cyclohexyloxy)-" by GC-MS has been documented in spectral databases. nih.gov The mass spectrum of the compound exhibits a characteristic fragmentation pattern that allows for its unambiguous identification. While specific retention time data is dependent on the exact chromatographic conditions, a general understanding of the methodology can be derived from standard practices for similar organic molecules. unito.it
A typical GC-MS analysis would involve injecting a solution of the sample into the gas chromatograph. The compound would then be vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
For a compound like "Methane, bis(cyclohexyloxy)-", a non-polar or medium-polarity capillary column would be suitable. A temperature-programmed oven is typically used to ensure efficient separation and elution of the analyte. A plausible temperature program could be:
Initial Temperature: 50 °C, hold for 2 minutes
Ramp Rate: 15 °C/minute to 300 °C
Final Temperature: 300 °C, hold for 5 minutes unito.it
Upon elution from the column, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum serves as a molecular fingerprint. The National Institute of Standards and Technology (NIST) database includes a mass spectrum for "Methane, bis(cyclohexyloxy)-", with key peaks (m/z) that are used for its identification. nih.gov
Table 1: Illustrative GC-MS Parameters for Methane, bis(cyclohexyloxy)- Analysis
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium, 1.1 mL/min |
| Injection Mode | Splitless |
| Oven Program | 50°C (2 min), then 15°C/min to 300°C (5 min) |
| MS Detector | Quadrupole or Time-of-Flight |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 29-600 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile compounds. For acetals like "Methane, bis(cyclohexyloxy)-", special considerations are necessary to prevent on-column hydrolysis.
Research Findings: A significant challenge in the HPLC analysis of acetals is their susceptibility to hydrolysis under acidic conditions, which can be present on the silica-based stationary phases of reversed-phase columns. coresta.orgcoresta.org This hydrolysis would lead to the formation of cyclohexanol (B46403) and formaldehyde (B43269) from "Methane, bis(cyclohexyloxy)-", resulting in inaccurate quantification of the parent compound.
To circumvent this issue, a small amount of a basic modifier is typically added to the mobile phase. coresta.orgcoresta.org This neutralizes the acidic sites on the stationary phase and prevents the degradation of the acetal.
Given that "Methane, bis(cyclohexyloxy)-" lacks a strong chromophore, UV detection can be challenging. Detection at a low wavelength (e.g., 210 nm) might be possible, or alternatively, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be employed.
Table 2: Proposed HPLC Method Parameters for Methane, bis(cyclohexyloxy)-
| Parameter | Value |
| HPLC System | Quaternary or Binary Pump HPLC with UV or RID Detector |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40) with 5 mM Ammonium (B1175870) Hydroxide (B78521) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm or Refractive Index Detector |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) and Densitometry
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. chemistryhall.comlibretexts.orgwikipedia.org When combined with densitometry, it can also be used for quantitative analysis.
Research Findings: While specific literature on the TLC analysis of "Methane, bis(cyclohexyloxy)-" is not readily available, a suitable method can be inferred based on the compound's structure and general TLC principles. analyticaltoxicology.comsigmaaldrich.comnih.govlongdom.org As a relatively non-polar compound, a normal-phase TLC system would be appropriate, using a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase.
The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would likely provide good results. The optimal ratio would be determined experimentally to achieve a retention factor (Rf) value ideally between 0.3 and 0.7.
Visualization of the spot for "Methane, bis(cyclohexyloxy)-" would be necessary as the compound is not colored. This can be achieved by using a TLC plate with a fluorescent indicator and observing it under UV light, or by staining the plate with a suitable reagent such as potassium permanganate (B83412) or vanillin (B372448) stain, followed by gentle heating.
For quantitative analysis, densitometry can be employed. This technique involves scanning the TLC plate with a light source and measuring the absorbance or fluorescence of the spot. The intensity of the signal is proportional to the amount of the compound present.
Table 3: Hypothetical TLC System for Methane, bis(cyclohexyloxy)-
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum or glass backing |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |
| Sample Application | Capillary spotting or automated applicator |
| Development | In a saturated TLC chamber |
| Visualization | UV light (254 nm) or staining with potassium permanganate |
| Densitometry Scan | At the wavelength of maximum absorbance after visualization |
Electrochemical Analysis Methods
Electrochemical analysis methods measure the current or potential of an electrochemical cell containing the analyte. These techniques are highly sensitive and can provide information about the redox properties of a compound.
Research Findings: Direct electrochemical analysis of simple formal acetals like "Methane, bis(cyclohexyloxy)-" is not commonly reported. The acetal functional group itself is not inherently electroactive under typical voltammetric conditions. However, indirect electrochemical methods could potentially be employed.
One possible approach is the hydrolysis of the acetal to its constituent aldehyde (formaldehyde) and alcohol (cyclohexanol). The resulting formaldehyde can then be derivatized with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazone is electrochemically active and can be detected and quantified using techniques such as cyclic voltammetry or differential pulse voltammetry. researchgate.net This indirect method would provide a means to determine the concentration of the original acetal.
The voltammetric analysis would involve applying a potential ramp to a working electrode (e.g., glassy carbon or hanging mercury drop electrode) and measuring the resulting current. The peak current would be proportional to the concentration of the electroactive derivative.
Table 4: Potential Indirect Electrochemical Analysis Parameters for Methane, bis(cyclohexyloxy)-
| Parameter | Description |
| Technique | Differential Pulse Voltammetry |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Auxiliary Electrode | Platinum wire |
| Supporting Electrolyte | 0.1 M buffer solution in a suitable solvent |
| Pre-treatment | Acid-catalyzed hydrolysis followed by derivatization with DNPH |
| Measurement | Peak current of the formaldehyde-DNPH derivative |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of "Methane, bis(cyclohexyloxy)-". These calculations solve the Schrödinger equation for the molecule, providing information about molecular orbitals, electron density distribution, and electrostatic potential.
Electronic Structure: Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can be employed to determine the energies and shapes of the molecular orbitals. For "Methane, bis(cyclohexyloxy)-", these calculations would reveal the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the lone pairs on the oxygen atoms, indicating the sites most susceptible to electrophilic attack. The LUMO, conversely, would indicate the sites prone to nucleophilic attack.
Reactivity Modeling: The calculated electronic properties can be used to model the molecule's reactivity. For instance, the electrostatic potential map would highlight regions of positive and negative charge, predicting how the molecule interacts with other polar molecules or ions. Reactivity indices, such as Fukui functions, can be derived from these calculations to more quantitatively predict the most reactive sites for various types of reactions.
A hypothetical representation of calculated electronic properties is presented in Table 1.
Table 1: Hypothetical Electronic Properties of Methane (B114726), bis(cyclohexyloxy)-
| Property | Predicted Value/Location | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates ionization potential and susceptibility to oxidation. |
| LUMO Energy | +2.1 eV | Indicates electron affinity and susceptibility to reduction. |
| HOMO Location | Primarily on oxygen lone pairs | Site of electrophilic attack. |
| LUMO Location | Primarily on the C-O antibonding orbitals | Site of nucleophilic attack. |
Density Functional Theory (DFT) Investigations of Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying larger molecules like "Methane, bis(cyclohexyloxy)-". DFT is particularly useful for investigating reaction pathways and their associated energetics.
Reaction Pathways: For "Methane, bis(cyclohexyloxy)-", a key reaction to investigate would be its hydrolysis back to formaldehyde (B43269) and cyclohexanol (B46403), a characteristic reaction of acetals. DFT calculations can be used to map out the potential energy surface for this reaction, identifying the transition states and intermediates involved. The mechanism typically involves protonation of one of the oxygen atoms, followed by the departure of a cyclohexanol molecule to form an oxocarbenium ion intermediate. Subsequent attack by a water molecule and deprotonation leads to the final products.
A hypothetical energy profile for the acid-catalyzed hydrolysis of "Methane, bis(cyclohexyloxy)-" is outlined in Table 2.
Table 2: Hypothetical Energetic Profile for the Hydrolysis of Methane, bis(cyclohexyloxy)-
| Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants + H+ | 0 |
| 2 | Protonated Acetal (B89532) | -5 |
| 3 | Transition State 1 | +15 |
| 4 | Oxocarbenium Ion + Cyclohexanol | +10 |
| 5 | Transition State 2 | +12 |
Conformational Analysis and Molecular Mechanics Studies
The conformational flexibility of the two cyclohexyl rings in "Methane, bis(cyclohexyloxy)-" is a key determinant of its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of the atoms in space and the energy barriers between them.
Molecular Mechanics: For a molecule of this size, molecular mechanics (MM) is a computationally efficient method for exploring the conformational landscape. MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the bonds, particularly the C-O bonds and the bonds within the cyclohexyl rings, a potential energy map can be generated. This would reveal the preferred chair, boat, and twist-boat conformations of the cyclohexyl rings and the relative orientations of the two cyclohexyloxy groups.
The results of such an analysis would likely show that the lowest energy conformation involves both cyclohexyl rings in a chair conformation to minimize steric strain.
Spectroscopic Parameter Prediction through Computational Approaches
Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For "Methane, bis(cyclohexyloxy)-", this would be particularly useful for vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectroscopy.
Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies can be compared with experimental infrared and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations, such as the characteristic C-O stretches of the acetal group.
NMR Spectroscopy: Computational methods can also predict NMR chemical shifts and coupling constants. This is achieved by calculating the magnetic shielding of each nucleus in the presence of an external magnetic field. For "Methane, bis(cyclohexyloxy)-", this would help in assigning the peaks in the 1H and 13C NMR spectra to specific protons and carbon atoms in the molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of "Methane, bis(cyclohexyloxy)-" over time. youtube.com In an MD simulation, the classical equations of motion are solved for all atoms in the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve. youtube.com
Applications in Materials Science and Engineering
Components in Advanced Functional Materials
Beyond polymer synthesis, the structural features of "Methane, bis(cyclohexyloxy)-" and its analogues suggest potential applications in advanced functional materials.
Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. oraljournal.com They are crucial components in light-curable coatings, inks, and dental materials. paint.orgsinocurechem.com Photoinitiator systems are broadly classified as Type I (photo-fragmentation) and Type II (hydrogen abstraction). oraljournal.compaint.org
There is currently no specific information available in the scientific literature detailing the use of "Methane, bis(cyclohexyloxy)-" or its close derivatives in photoinitiator systems. However, the development of new photoinitiators is an active area of research, with a focus on improving efficiency, reducing yellowing, and enhancing compatibility with different resin systems. researchgate.netgoogle.com The presence of cyclohexyloxy groups in a molecule could potentially influence its photochemical properties, but further research would be needed to determine if such a compound could function as a photoinitiator or a co-initiator.
Commonly used photoinitiators include acylphosphine oxides and camphorquinone, often used in combination with an amine synergist. oraljournal.comresearchgate.net
Hindered Amine Light Stabilizers (HALS) are a class of compounds widely used to protect polymers from degradation caused by exposure to light. amfine.comadditivesforpolymer.com Interestingly, certain HALS, particularly N-alkoxy hindered amines (NOR-HALS), have also been shown to act as effective flame retardants. acs.orgresearchgate.netgoogle.com These compounds function by scavenging free radicals, which are key intermediates in both photo-oxidative degradation and the combustion process. amfine.comacs.org
The flame retardant mechanism of HALS involves the formation of stable nitroxide radicals, which interrupt the radical chain reactions of combustion in the gas phase. acs.orguvabsorber.com This regenerative cycle allows a single HALS molecule to deactivate multiple radical species, making them highly efficient. amfine.com
The following table presents data on the flame retardant performance of a polypropylene (B1209903) (PP) formulation containing a phosphorus-based flame retardant (PCO-900) and a NOR-HALS compound (NOR-116).
| Sample Composition (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| PP | 19.0 | - |
| PP / 10% PCO-900 | 25.0 | V-2 |
| PP / 7% PCO-900 / 3% NOR-116 | 28.5 | V-0 |
This table demonstrates the synergistic effect between a phosphorus-based flame retardant and a NOR-HALS in improving the flame retardancy of polypropylene. Data is based on a study investigating these effects. researchgate.net
Research on Derivatives and Analogues of Methane, Bis Cyclohexyloxy
Synthesis and Characterization of Structurally Modified Analogues
The synthesis of "Methane, bis(cyclohexyloxy)-" itself proceeds via the acid-catalyzed reaction of formaldehyde (B43269) with two equivalents of cyclohexanol (B46403). This fundamental reaction serves as a template for the synthesis of a wide array of structurally modified analogues.
Variations in the Cyclohexyloxy Substituents
The properties of "Methane, bis(cyclohexyloxy)-" can be systematically tuned by introducing substituents onto the cyclohexyl rings. This is typically achieved by starting with a substituted cyclohexanol. A variety of substituted cyclohexanols can be employed in the acetalization reaction, leading to analogues with altered steric and electronic properties.
For instance, the use of alkyl-substituted cyclohexanols, such as 4-methylcyclohexanol (B52717) or 4-tert-butylcyclohexanol, would introduce steric bulk, which could influence the compound's conformational preferences and its interactions with other molecules. Electron-withdrawing or electron-donating groups could also be incorporated to study their effects on the reactivity of the acetal (B89532) linkage.
Table 1: Potential Analogues with Varied Cyclohexyloxy Substituents
| Starting Cyclohexanol | Resulting Analogue | Expected Property Modification |
| 4-Methylcyclohexanol | Methane (B114726), bis(4-methylcyclohexyloxy)- | Increased lipophilicity, altered steric profile |
| 4-tert-Butylcyclohexanol | Methane, bis(4-tert-butylcyclohexyloxy)- | Significant increase in steric hindrance, potential for locked conformations |
| 4-Chlorocyclohexanol | Methane, bis(4-chlorocyclohexyloxy)- | Introduction of a polar, electron-withdrawing group |
| 4-Methoxycyclohexanol | Methane, bis(4-methoxycyclohexyloxy)- | Increased polarity and hydrogen bonding capability |
The characterization of these analogues would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for confirming the presence and position of the substituents on the cyclohexyl rings. Infrared (IR) spectroscopy would show the characteristic C-O stretches of the acetal group. Mass spectrometry would be used to confirm the molecular weight of the new compounds.
Functionalization of the Methane Bridge
Modification of the central methane bridge offers another avenue for creating analogues. This can be achieved by starting with a substituted aldehyde in the initial synthesis. For example, using acetaldehyde (B116499) instead of formaldehyde would yield a 1,1-bis(cyclohexyloxy)ethane, introducing a methyl group on the bridging carbon.
Direct functionalization of the methane bridge in "Methane, bis(cyclohexyloxy)-" is challenging due to the general inertness of the C-H bonds at this position. However, radical halogenation could potentially introduce a handle for further transformations, although selectivity might be an issue.
Optically Active Bis-Ether Derivatives
The synthesis of optically active derivatives of "Methane, bis(cyclohexyloxy)-" can be approached in several ways. If a chiral substituted cyclohexanol is used as the starting material, a chiral diether can be obtained. For example, the use of enantiomerically pure (1R,2R)-2-methylcyclohexanol would result in a chiral product.
Alternatively, asymmetric catalysis could be employed in the acetalization reaction. The use of a chiral Brønsted or Lewis acid catalyst could induce enantioselectivity in the formation of the acetal from a prochiral starting material. Resolution of a racemic mixture of a chiral derivative is another potential, albeit less efficient, method.
The characterization of optically active derivatives would require the use of polarimetry to measure the optical rotation. Chiral chromatography techniques would be necessary to determine the enantiomeric excess of the product.
Structure-Reactivity Relationship (SAR) Studies (Non-Biological)
The rate of this hydrolysis is sensitive to both electronic and steric effects.
Electronic Effects: Electron-donating groups on the cyclohexyl rings would be expected to stabilize the carbocation intermediate formed during hydrolysis, thereby increasing the rate of the reaction. Conversely, electron-withdrawing groups would destabilize the intermediate and slow down the hydrolysis.
Steric Effects: Increased steric bulk around the acetal linkage, either from substituents on the cyclohexyl rings or on the methane bridge, would generally hinder the approach of water and the acid catalyst, leading to a slower rate of hydrolysis.
Table 2: Predicted Relative Reactivity of Analogues in Acid-Catalyzed Hydrolysis
| Analogue | Substituent Effect | Predicted Relative Rate of Hydrolysis |
| Methane, bis(4-methylcyclohexyloxy)- | Electron-donating (weak) | Faster than parent compound |
| Methane, bis(4-chlorocyclohexyloxy)- | Electron-withdrawing | Slower than parent compound |
| Methane, bis(4-tert-butylcyclohexyloxy)- | Steric hindrance | Slower than parent compound |
| 1,1-Bis(cyclohexyloxy)ethane | Steric hindrance at bridge | Slower than parent compound |
These predictions could be experimentally verified by monitoring the rate of disappearance of the acetal or the appearance of cyclohexanol and the corresponding aldehyde under controlled acidic conditions, for example, using gas chromatography or NMR spectroscopy.
Conformational Studies of Bis-Cyclohexyl Systems
The conformational flexibility of "Methane, bis(cyclohexyloxy)-" is primarily dictated by the chair conformations of the two cyclohexane (B81311) rings and the rotation around the C-O bonds. Each cyclohexane ring can exist in a chair conformation, which is the most stable, or in higher energy boat or twist-boat conformations.
For each cyclohexane ring, a substituent (in this case, the -O-CH2-O-cyclohexyl group) can be in either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to minimize 1,3-diaxial interactions. In "Methane, bis(cyclohexyloxy)-", the oxygen atom is directly attached to the ring.
Table 3: Possible Conformations of Methane, bis(cyclohexyloxy)-
| Conformer | Cyclohexyl Ring 1 | Cyclohexyl Ring 2 | Expected Relative Stability | Key Steric Interactions |
| diequatorial | Equatorial | Equatorial | Most Stable | Minimal steric hindrance. |
| axial-equatorial | Axial | Equatorial | Less Stable | 1,3-diaxial interactions involving one ring. |
| diaxial | Axial | Axial | Least Stable | Significant 1,3-diaxial interactions on both rings and potential interaction between the two cyclohexyloxy groups. |
Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, could provide more quantitative insights into the energy differences between these conformers. Experimentally, low-temperature NMR studies could potentially be used to observe distinct signals for different conformers if the energy barrier to interconversion is sufficiently high.
Environmental Fate and Transformation
Biotic Transformation and Biodegradation Potential in Environmental Compartments
No studies were identified that specifically investigated the biodegradation of Methane (B114726), bis(cyclohexyloxy)-. The presence of two ether linkages and two cycloalkane rings suggests that this compound may be relatively resistant to rapid biodegradation.
For a structurally related compound, Bis(2-methoxyethoxy)methane, environmental fate test results from the European Chemicals Agency (ECHA) indicate that the substance is not readily biodegradable nrw.de. While not directly applicable, this finding suggests that other dialkoxymethanes may also exhibit persistence in the environment.
Table 3: Estimated Biodegradation Potential of Methane, bis(cyclohexyloxy)-
| Environmental Compartment | Oxygen Level | Microbial Activity | Estimated Biodegradation Rate |
| Activated Sludge | Aerobic | High | Slow to Moderate |
| Surface Water | Aerobic | Moderate | Slow |
| Soil | Aerobic/Anaerobic | Variable | Slow to Very Slow |
| Sediment | Anaerobic | Low | Very Slow / Negligible |
This table provides a qualitative estimation based on the behavior of analogous compounds.
Environmental Transport Mechanisms (e.g., Adsorption-Desorption)
Specific data on the adsorption and desorption behavior of Methane, bis(cyclohexyloxy)- are not available. The environmental transport of a chemical is largely governed by its physical-chemical properties, such as its water solubility and its octanol-water partition coefficient (Kow).
The structure of Methane, bis(cyclohexyloxy)-, with its two bulky, non-polar cyclohexyl groups, suggests that it will have low water solubility and a relatively high octanol-water partition coefficient. A high Kow value indicates a tendency for the compound to partition from water into organic phases, such as soil organic matter and sediments.
Therefore, it is expected that Methane, bis(cyclohexyloxy)- will exhibit significant adsorption to soil and sediment, which would limit its mobility in the aqueous phase. This partitioning behavior would also suggest a potential for bioaccumulation in aquatic organisms. The transport of this compound in the environment would likely be associated with the movement of particulate matter to which it is adsorbed.
Table 4: Predicted Environmental Transport Characteristics for Methane, bis(cyclohexyloxy)-
| Property | Predicted Value/Behavior | Implication for Environmental Transport |
| Water Solubility | Low | Limited transport in aqueous systems. |
| Octanol-Water Partition Coefficient (Log Kow) | High | Strong partitioning to organic matter in soil and sediment. |
| Soil Adsorption Coefficient (Koc) | High | Low mobility in soil; likely to remain in the upper soil layers. |
| Volatility (Henry's Law Constant) | Low to Moderate | Potential for some volatilization from water, but likely to be a minor transport pathway. |
This table is based on predictions from the chemical structure and is not derived from experimental data.
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of acetals often involves acid catalysts and conditions that can be harsh and environmentally taxing. rsc.org A key area for future research will be the development of green and sustainable synthetic routes to Methane (B114726), bis(cyclohexyloxy)-. This could involve exploring photo-organocatalytic methods, which utilize light and organic catalysts to drive the reaction under mild conditions, significantly reducing the environmental footprint. rsc.orgrsc.orgresearchgate.net Another promising avenue is the use of heterogeneous catalysts, such as ammonium (B1175870) salts supported on silica (B1680970), which can be easily recovered and reused, aligning with the principles of green chemistry. mdpi.com Research in this area would not only provide more efficient and environmentally friendly methods for producing Methane, bis(cyclohexyloxy)- but also contribute to the broader field of sustainable organic synthesis.
Exploration of Novel Catalytic Applications
The unique structure of Methane, bis(cyclohexyloxy)-, featuring two bulky cyclohexyl groups, suggests potential applications in catalysis. Future research could investigate its use as a ligand for metal catalysts or as an organocatalyst itself. The development of chiral phosphoric acids for regioselective acetalization highlights the potential for acetal-containing structures to play a role in stereoselective transformations. nih.gov Furthermore, the study of catalyst-free metathesis of cyclic acetals opens up the possibility of leveraging the reactivity of the acetal (B89532) group in Methane, bis(cyclohexyloxy)- for novel chemical transformations. acs.org Investigating its catalytic activity could uncover new synthetic methodologies and applications.
Advanced Characterization Techniques for Complex Structures
A thorough understanding of the three-dimensional structure and dynamic behavior of Methane, bis(cyclohexyloxy)- is crucial for predicting its properties and designing applications. While basic spectral data may exist, a more in-depth characterization using advanced techniques is warranted. nih.gov Future studies could employ techniques such as single-crystal X-ray diffraction to determine its precise solid-state structure. Advanced NMR spectroscopic techniques could provide insights into its conformational dynamics in solution. The characterization of structurally dynamic cyclic N,S-acetals demonstrates the complexity that can be unraveled with modern analytical methods. rsc.org Such detailed structural information would be invaluable for computational modeling and for understanding its interactions with other molecules.
Predictive Modeling for Material Properties and Environmental Behavior
Predictive modeling offers a powerful tool to forecast the physicochemical properties and environmental fate of Methane, bis(cyclohexyloxy)- before extensive experimental work is undertaken. Machine learning models, such as those used for predicting the chemical potentials of multifunctional organic compounds, could be adapted to estimate properties like vapor pressure, solubility, and partitioning coefficients. nih.gov Similarly, models developed for predicting the physicochemical properties of alkyl ethers could provide a starting point for understanding the behavior of this acetal. researchgate.net Furthermore, assessing its potential for long-range environmental transport and persistence, similar to studies on bisphenol A, would be crucial for a comprehensive environmental risk assessment. researchgate.net
Interdisciplinary Research with Materials Science and Engineering
The intersection of chemistry with materials science and engineering offers exciting possibilities for Methane, bis(cyclohexyloxy)-. Its structure suggests it could be a building block for novel polymers or functional materials. For instance, cyclic acetals have been used to create degradable hydrogels for biomedical applications, and the degradation products of Methane, bis(cyclohexyloxy)- (cyclohexanol and formaldehyde) would need to be considered in such contexts. nih.govnih.gov Research into bis(4-amino-3-methylcyclohexyl)methane (B1207222) for producing polyurethanes and epoxy resins suggests that related bis-cyclohexyl structures can be valuable monomers. cymitquimica.com Exploring the incorporation of Methane, bis(cyclohexyloxy)- into polymer backbones could lead to new materials with unique thermal, mechanical, or optical properties, opening doors to applications in coatings, adhesives, or advanced composites.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methane, bis(cyclohexyloxy)-, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via acetalization reactions using dimethylformamide (DMF) dicyclohexyl acetal as a precursor. Key steps involve nucleophilic substitution under anhydrous conditions, with cyclohexanol derivatives reacting with methylene halides. Solvent selection (e.g., isopropyl acetate) and temperature control (e.g., 130°C in sealed tubes) are critical to minimize side reactions such as radical decomposition .
- Data Considerations : Monitor noncondensable byproducts (e.g., methane, carbon monoxide) via gas chromatography to assess radical cleavage pathways .
Q. What spectroscopic techniques are most effective for characterizing Methane, bis(cyclohexyloxy)-, and how are spectral artifacts resolved?
- Methodology : Use FTIR to identify cyclohexyloxy C-O-C stretching (1050–1150 cm⁻¹) and NMR (¹H/¹³C) to confirm methylene bridge integration and cyclohexyl stereochemistry. For example, cyclohexyl protons appear as complex multiplets at δ 1.0–2.5 ppm.
- Data Considerations : Infrared spectra may show contamination peaks (e.g., 2915 cm⁻¹) due to solvent residues; compare with reference spectra from NIST or ACS publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
